![molecular formula C21H12BrF3N4O2S B12448629 3-(3-bromophenyl)-5-{[2-nitro-5-(trifluoromethyl)phenyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B12448629.png)
3-(3-bromophenyl)-5-{[2-nitro-5-(trifluoromethyl)phenyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-BROMOPHENYL)-5-{[2-NITRO-5-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-4-PHENYL-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a combination of bromophenyl, nitrophenyl, trifluoromethyl, and phenyl groups, making it a molecule of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BROMOPHENYL)-5-{[2-NITRO-5-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-4-PHENYL-1,2,4-TRIAZOLE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
Introduction of Bromophenyl and Phenyl Groups: These groups can be introduced through substitution reactions using brominated and phenylated reagents.
Attachment of the Nitro and Trifluoromethyl Groups: These groups are often introduced through nitration and trifluoromethylation reactions, respectively.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and bromophenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: Triazole derivatives are known for their antimicrobial and antifungal properties.
Medicine
Pharmaceuticals: The compound may be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-BROMOPHENYL)-5-{[2-NITRO-5-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-4-PHENYL-1,2,4-TRIAZOLE depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro and trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
3-(3-BROMOPHENYL)-4-PHENYL-1,2,4-TRIAZOLE: Lacks the nitro and trifluoromethyl groups.
5-{[2-NITRO-5-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-4-PHENYL-1,2,4-TRIAZOLE: Lacks the bromophenyl group.
Properties
Molecular Formula |
C21H12BrF3N4O2S |
|---|---|
Molecular Weight |
521.3 g/mol |
IUPAC Name |
3-(3-bromophenyl)-5-[2-nitro-5-(trifluoromethyl)phenyl]sulfanyl-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H12BrF3N4O2S/c22-15-6-4-5-13(11-15)19-26-27-20(28(19)16-7-2-1-3-8-16)32-18-12-14(21(23,24)25)9-10-17(18)29(30)31/h1-12H |
InChI Key |
UZNJWXCZWGIALV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SC3=C(C=CC(=C3)C(F)(F)F)[N+](=O)[O-])C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


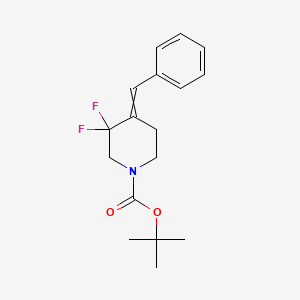
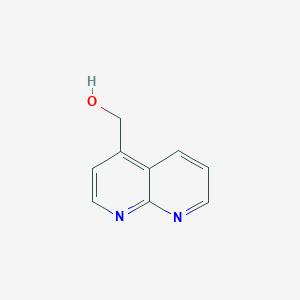

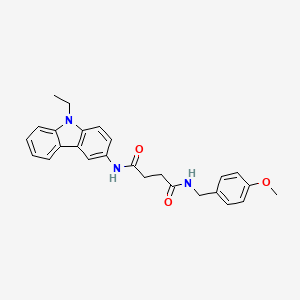

![N-[4-(cyanomethyl)phenyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12448595.png)
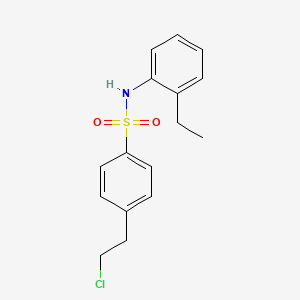

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12448612.png)
![3-[(3-methylbutanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12448614.png)
![Tert-butyl 3-({[2-(2-bromophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B12448637.png)
![2,2,2-trichloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12448647.png)
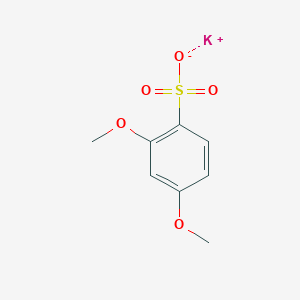
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B12448653.png)
